

A Comparative Review of Historical Laetrile Cancer Studies

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Compound of Interest

Compound Name: *Laetrile*

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This guide provides an objective comparison of historical **Laetrile** (amygdalin) cancer studies with other alternative cancer treatments prominent during the same era (1950s-1980s). The information is presented to facilitate a clear understanding of the experimental data and methodologies of these historical investigations.

Overview of Laetrile and a Historical Perspective

Laetrile, a semi-synthetic compound derived from amygdalin, a substance found in the pits of many fruits like apricots, was promoted as an alternative cancer treatment.[1] The theory behind its use was that cancer cells contain higher levels of the enzyme beta-glucosidase, which would break down amygdalin into cyanide, selectively killing the cancer cells.[1] However, this theory has been contested, with studies indicating that both cancer and normal cells have low levels of this enzyme, and that the liver and kidneys possess the enzyme rhodanese, which detoxifies cyanide.[2]

Despite its popularity, controlled clinical trials did not support the efficacy of **Laetrile**. The U.S. Food and Drug Administration (FDA) has not approved **Laetrile** for the treatment of cancer.[3]

Quantitative Data from Historical Cancer Studies

The following tables summarize the quantitative data from key historical studies on **Laetrile** and two contemporary alternative cancer treatments: high-dose Vitamin C and Hydrazine

Sulfate.

Table 1: Summary of Historical **Laetrile** Cancer Studies

Study (Year)	Cancer Type(s)	Number of Patients	Key Findings
NCI Phase II Trial (1982) [4]	Various advanced cancers (primarily breast, colorectal, lung)	178	- 1 patient (0.6%) showed a partial response (tumor size reduction).- No patients were cured or showed stabilization of cancer.- No improvement in cancer-related symptoms or extension of lifespan was observed.
NCI Phase I Trial (late 1970s)	Various advanced cancers	6	- Determined dosages and schedules for amygdalin administration.- Few side effects were noted at prescribed doses, but symptoms of cyanide poisoning occurred in two patients who consumed raw almonds.
NCI "Best Cases" Review (1978)	Various cancers	67 evaluable cases	- An expert panel concluded 2 patients had a complete response and 4 had a partial response. These findings prompted the NCI-sponsored clinical trials.

Table 2: Summary of Historical Alternative Cancer Treatment Studies

Treatment	Study (Year)	Cancer Type(s)	Number of Patients	Key Findings
High-Dose Vitamin C	Cameron and Pauling (1976, 1978)	Terminal cancer (various types)	100 treated, 1000 matched controls	- Treated patients had a mean survival time about 300 days longer than controls.- 22% of treated patients survived for more than one year, compared to 0.4% of controls. Note: These studies were later criticized for methodological flaws.
Hydrazine Sulfate	Spremluli et al. (1979)	Advanced solid tumors	25	- No patients experienced a 50% reduction in tumor size.- Subjective improvement was noted in 3 patients, but it was of short duration.
Hydrazine Sulfate	NCI-funded studies (1970s)	Various cancers	Not specified	- Did not cause tumor shrinkage or disappearance.- Some patients reported minor, temporary improvements in

appetite and
pain.

Experimental Protocols

NCI Laetrile (Amygdalin) Clinical Trial (Phase II) - 1982

- Patient Population: 178 patients with various types of advanced cancer for which no standard curative or life-extending treatment was known. The majority had breast, colorectal, or lung cancer.
- Treatment Regimen:
 - Intravenous (IV) Phase: Amygdalin was administered intravenously for 21 consecutive days.
 - Oral Maintenance Phase: Following the IV phase, patients received oral amygdalin.
 - Metabolic Therapy: The treatment was supplemented with a "metabolic therapy" program which included a specific diet, high-dose vitamins, and pancreatic enzymes.
- Evaluation Criteria: Tumor response was the primary endpoint. Survival, improvement in symptoms, and toxicity were also assessed.

Cameron and Pauling High-Dose Vitamin C Study - 1976 & 1978

- Patient Population: 100 terminal cancer patients for whom conventional treatment was no longer considered beneficial. These were compared to 1000 matched controls from the same hospital.
- Treatment Regimen:
 - Initial Phase: Typically, 10 grams of Vitamin C were administered intravenously per day.
 - Maintenance Phase: This was followed by oral administration of at least 10 grams of Vitamin C per day.

- Evaluation Criteria: The primary endpoint was survival time from the point of being deemed "untreatable."

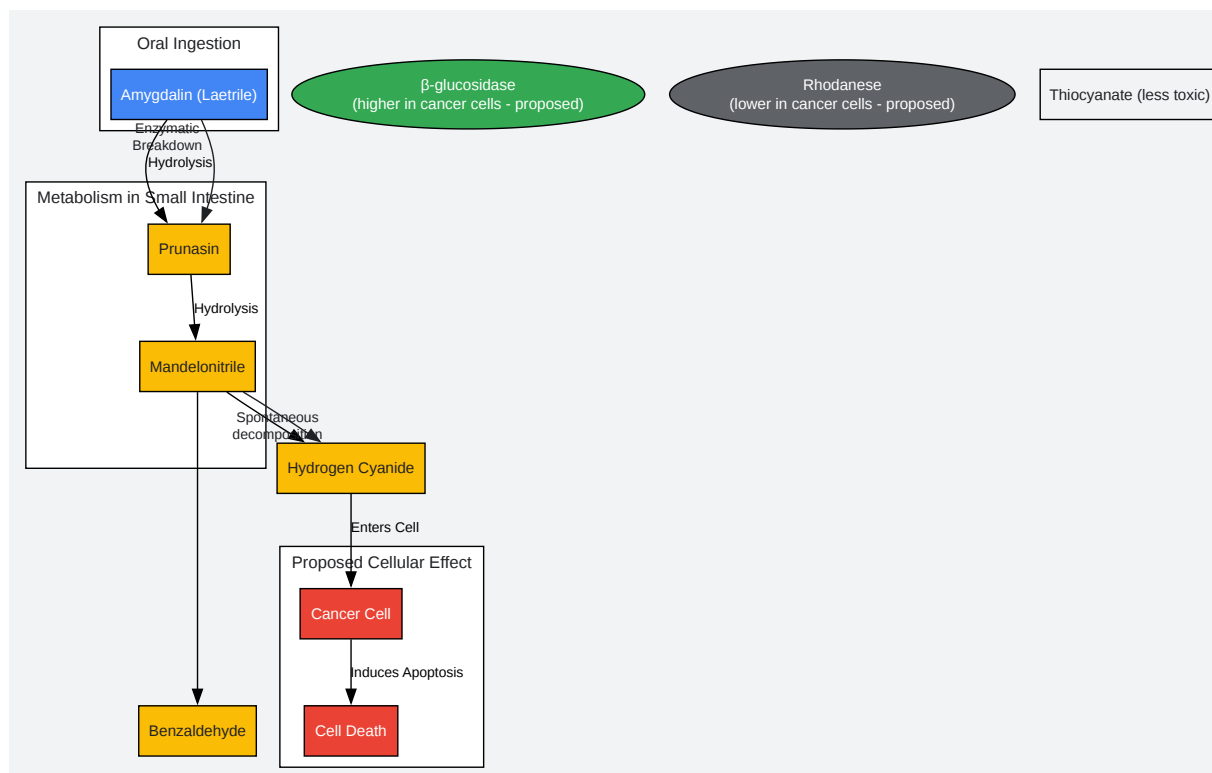
Spremulli et al. Hydrazine Sulfate Study - 1979

- Patient Population: 25 patients with a variety of advanced solid tumors.
- Treatment Regimen: Hydrazine sulfate was administered orally in 60 mg capsules, one to four times daily.
- Evaluation Criteria: The primary endpoint was tumor response, defined as a 50% or greater reduction in tumor size. Subjective benefits were also recorded.

Visualizing Proposed Mechanisms and Workflows

Proposed Signaling Pathway of Amygdalin (Laetrile)

The proposed, though unproven, mechanism of action for **Laetrile**'s anti-cancer effects is centered on the enzymatic breakdown of amygdalin.

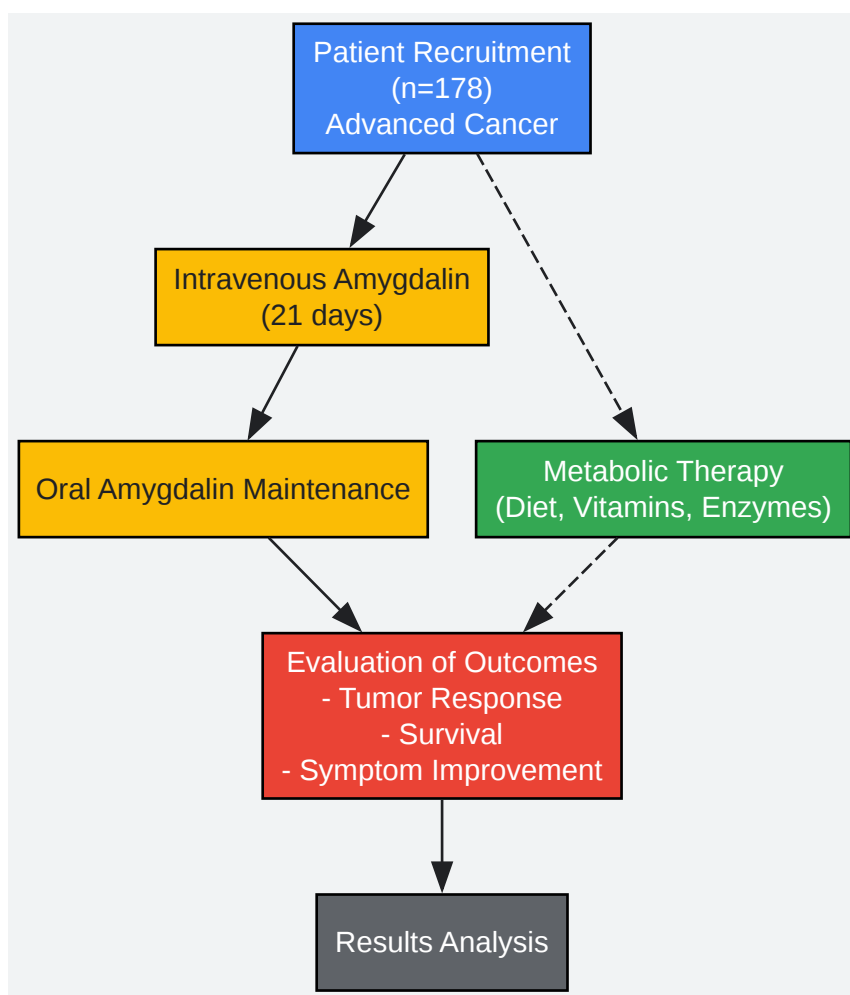


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Caption: Proposed metabolic pathway of amygdalin (**Laetrile**).

Experimental Workflow of the 1982 NCI Laetrile Clinical Trial

The workflow for the pivotal 1982 National Cancer Institute clinical trial on **Laetrile** followed a structured, multi-stage process.



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Caption: Workflow of the 1982 NCI **Laetrile** clinical trial.

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